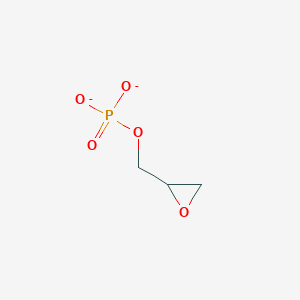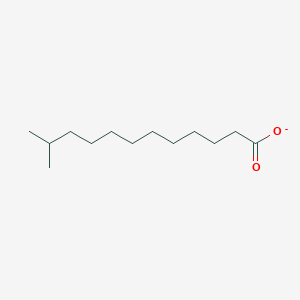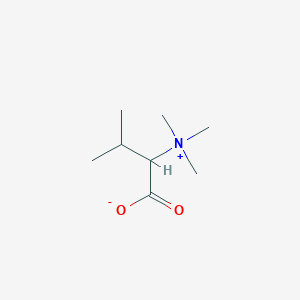
thromboxane A2(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thromboxane A2(1-) is conjugate base of thromboxane A2 arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a monocarboxylic acid anion and a thromboxane anion. It is a conjugate base of a thromboxane A2.
Wissenschaftliche Forschungsanwendungen
Role in Health and Disease
Thromboxane A2 (TXA2) is involved in various pathophysiologic processes, including primary hemostasis, atherothrombosis, inflammation, and cancer. It's a major derivative of arachidonic acid in human platelets via the cyclooxygenase (COX)-1 pathway. Assessment of platelet TXA2 biosynthesis can be performed ex vivo and in vivo, providing insights into platelet activation in different health and disease states (Patrono & Rocca, 2019).
Interaction with Prostacyclin in Cardiovascular Responses
TXA2, a vasoconstrictor and platelet agonist, interacts with prostacyclin (PGI2) in cardiovascular responses. This interaction modulates platelet-vascular interactions, which could explain the adverse cardiovascular effects associated with selective COX-2 inhibitors (Cheng et al., 2002).
Role in Cancer Progression and Metastasis
TXA2 is implicated in cancer progression. The thromboxane A2 synthase (TXA2S) and its cell surface receptor (TP) are crucial for its functioning. There's a growing body of evidence suggesting the involvement of TXA2S and TP in tumor cell proliferation, migration, invasion, and regulation of neovascularization in oncogenesis (Ekambaram et al., 2011).
Impact on Cerebral Artery Permeability
TXA2 may be involved in the pathogenesis of cerebral vasospasm. Studies indicate its potential role in increasing endothelial permeability of cerebral arteries, which might relate to arterial narrowing in certain neurological conditions (Zuccarello et al., 2005).
Modulation of Airway Constriction
TXA2 induces airway constriction, largely dependent on vagal innervation of the airways and sensitive to muscarinic acetylcholine receptor antagonists. This indicates a novel pathway for TP regulation in the airway, suggesting a role in asthma and chronic obstructive pulmonary disease (Allen et al., 2006).
Involvement in Cerebral Infarction
Genetic variants in TXA2 synthase and receptors are associated with the risk of cerebral infarction. Specific polymorphisms in these genes have been identified as potential markers for the development of this condition, especially in certain types of cerebral infarction (Park et al., 2009).
Eigenschaften
Produktname |
thromboxane A2(1-) |
|---|---|
Molekularformel |
C20H31O5- |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoate |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/p-1/b7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1 |
InChI-Schlüssel |
DSNBHJFQCNUKMA-SCKDECHMSA-M |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)[O-])O |
Kanonische SMILES |
CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



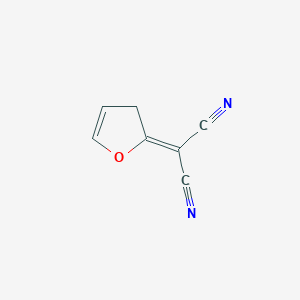
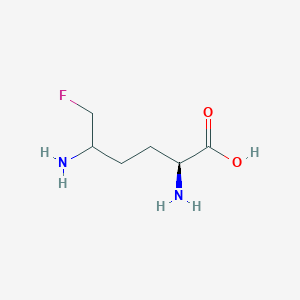
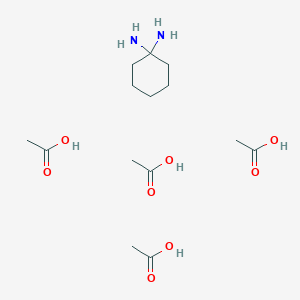

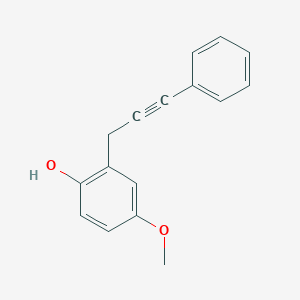
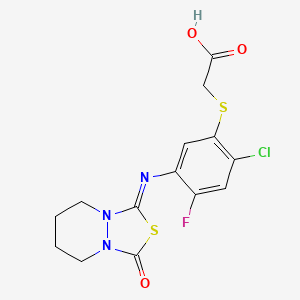
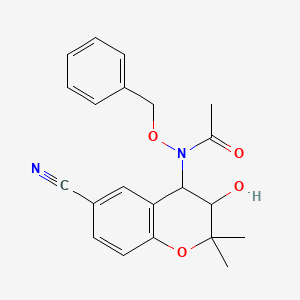
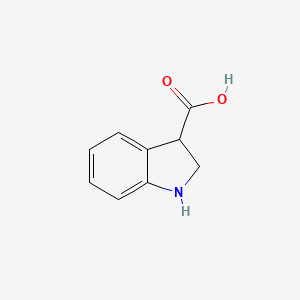
![1-(8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]oct-2-yl)-propan-1-one](/img/structure/B1258409.png)
![Oxazolo[3,2-a]pyridine](/img/structure/B1258410.png)

